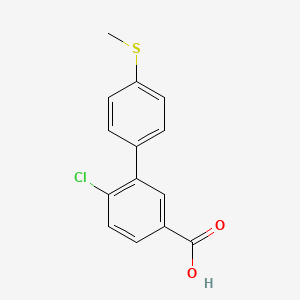
5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-(4-methylthiophenyl)benzoic acid (abbreviated as 5M2MTPBA) is a small organic molecule with a molecular weight of 260.31 g/mol. It is a white crystalline solid, soluble in methanol and dichloromethane, and insoluble in water. 5M2MTPBA is a synthetic compound that has been used in various scientific research applications, including drug discovery, enzyme inhibition, and biophysical studies.
科学的研究の応用
5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and biophysical studies. In drug discovery, 5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95% has been used to identify novel inhibitors of the enzyme phosphoinositide 3-kinase (PI3K). In enzyme inhibition studies, 5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95% has been used to inhibit the activity of the enzyme acetylcholinesterase (AChE). In biophysical studies, 5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95% has been used to study the structure and dynamics of proteins.
作用機序
The mechanism of action of 5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95% is not fully understood, but it is believed to involve the binding of the molecule to the active site of its target enzyme. In the case of PI3K, it is believed that 5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95% binds to the ATP-binding pocket of the enzyme and inhibits its activity. In the case of AChE, it is believed that 5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95% binds to the active site of the enzyme and inhibits its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95% are not fully understood, but it is believed to have some beneficial effects in certain contexts. In the case of PI3K, 5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95% has been shown to inhibit the activity of the enzyme and reduce cell proliferation. In the case of AChE, 5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95% has been shown to inhibit the enzyme and reduce the levels of acetylcholine in the brain, which can have beneficial effects in certain contexts.
実験室実験の利点と制限
The main advantage of using 5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of research applications. The main limitation of using 5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95% is that its mechanism of action is not fully understood, and further research is needed to fully understand its biochemical and physiological effects.
将来の方向性
For research on 5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95% include further studies to better understand its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and enzyme inhibition. Additionally, further studies are needed to explore the potential of 5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95% as an inhibitor of other enzymes, and to explore its potential as a therapeutic agent. Finally, further studies are needed to explore the potential of 5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95% as a tool for studying protein structure and dynamics.
合成法
5-Methoxy-2-(4-methylthiophenyl)benzoic acid, 95% can be synthesized from the reaction of 4-methylthiophenol and 5-methoxybenzoic acid. The reaction is carried out in anhydrous dimethylformamide (DMF) at a temperature of 70-80°C. The reaction is then quenched with water and the resulting product is purified by column chromatography.
特性
IUPAC Name |
5-methoxy-2-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-18-11-5-8-13(14(9-11)15(16)17)10-3-6-12(19-2)7-4-10/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZLSDCHEKLBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














